molecular formula C8H14O3 B1529602 cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate CAS No. 1392804-41-9

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate

Cat. No.: B1529602
CAS No.: 1392804-41-9
M. Wt: 158.19 g/mol
InChI Key: CXBVPPWGWUOBMX-WDSKDSINSA-N
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Description

cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate: is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by its unique cyclobutane ring structure, which includes a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs for various diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate (trans isomer)

  • Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

  • Methyl 2,2-dimethyl-3-methoxycyclobutanecarboxylate

Uniqueness: cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The cis configuration of the hydroxyl group and the carboxylate ester group provides distinct chemical properties compared to its trans isomer and other similar compounds.

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Properties

IUPAC Name

methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBVPPWGWUOBMX-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135727
Record name Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-41-9
Record name Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
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cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
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cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate

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